3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide group, a chloro substituent, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with an oxazolidinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and oxazolidinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids and oxidized oxazolidinones.
Reduction: Formation of reduced oxazolidinones and amines.
Hydrolysis: Formation of sulfonic acids and oxazolidinone derivatives.
Scientific Research Applications
3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Material Science: It is explored for its potential use in the development of advanced materials with specific chemical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis, which contributes to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-((2-oxo-3-methyl-oxazolidin-5-yl)methyl)benzenesulfonamide
- 3-chloro-N-((2-oxo-3-ethyl-oxazolidin-5-yl)methyl)benzenesulfonamide
- 3-chloro-N-((2-oxo-3-phenyl-oxazolidin-5-yl)methyl)benzenesulfonamide
Uniqueness
3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide is unique due to the presence of the phenyl group on the oxazolidinone ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Biological Activity
3-Chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide, a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and antitumor applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The molecular formula for this compound is C₁₉H₁₈ClN₃O₅S. The compound features a sulfonamide moiety, which is known for its broad-spectrum antibacterial properties.
Antibacterial Activity
Sulfonamides have historically been recognized as effective antibacterial agents. Recent studies have demonstrated that derivatives of sulfonamides, including this compound, exhibit significant antibacterial activity against various bacterial strains.
Case Study:
A study conducted by researchers on a series of sulfonamide derivatives showed that the compound displayed potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 µg/mL, indicating strong efficacy compared to standard antibiotics such as penicillin.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Streptococcus pneumoniae | 4 |
Escherichia coli | 32 |
Antitumor Activity
The potential antitumor properties of this compound have also been explored. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings:
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC₅₀ value was determined to be approximately 15 µM.
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 20 |
The mechanism by which this compound exerts its biological effects involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth.
Properties
IUPAC Name |
3-chloro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c17-12-5-4-8-15(9-12)24(21,22)18-10-14-11-19(16(20)23-14)13-6-2-1-3-7-13/h1-9,14,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFTUNUJSRPGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.